molecular formula C9H14N4Si B13974377 6-Methyl-9-(trimethylsilyl)-9H-purine CAS No. 32865-79-5

6-Methyl-9-(trimethylsilyl)-9H-purine

Cat. No.: B13974377
CAS No.: 32865-79-5
M. Wt: 206.32 g/mol
InChI Key: PFNXZEOIISNLLZ-UHFFFAOYSA-N
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Description

6-Methyl-9-(trimethylsilyl)-9H-purine: is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-9-(trimethylsilyl)-9H-purine typically involves the introduction of a trimethylsilyl group to a purine derivative. One common method is the reaction of 6-methylpurine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-9-(trimethylsilyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon.

Major Products:

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the purine ring.

    Substitution: Purine derivatives with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Chemistry: 6-Methyl-9-(trimethylsilyl)-9H-purine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the interactions of purine derivatives with enzymes and receptors. Its modified structure can help elucidate the binding mechanisms and specificity of purine-based molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of antiviral and anticancer agents. Its ability to interact with nucleic acids and proteins makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-Methyl-9-(trimethylsilyl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with nucleic acids and proteins, potentially inhibiting or modulating their functions. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    6-Methylpurine: Lacks the trimethylsilyl group, resulting in different chemical properties and applications.

    9-(Trimethylsilyl)-9H-purine: Similar structure but without the methyl group at the 6-position.

    6-Chloro-9-(trimethylsilyl)-9H-purine: Contains a chlorine atom instead of a methyl group at the 6-position.

Uniqueness: 6-Methyl-9-(trimethylsilyl)-9H-purine is unique due to the presence of both a methyl group at the 6-position and a trimethylsilyl group at the 9-position. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

32865-79-5

Molecular Formula

C9H14N4Si

Molecular Weight

206.32 g/mol

IUPAC Name

trimethyl-(6-methylpurin-9-yl)silane

InChI

InChI=1S/C9H14N4Si/c1-7-8-9(11-5-10-7)13(6-12-8)14(2,3)4/h5-6H,1-4H3

InChI Key

PFNXZEOIISNLLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=N1)N(C=N2)[Si](C)(C)C

Origin of Product

United States

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